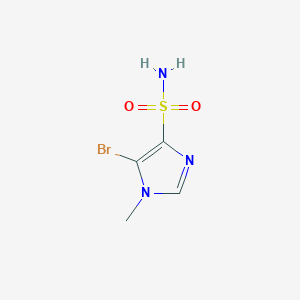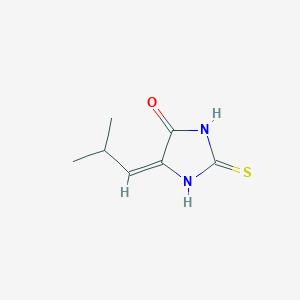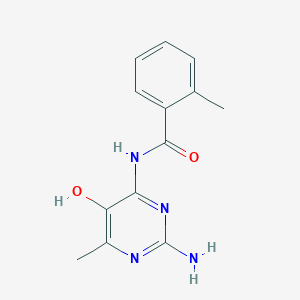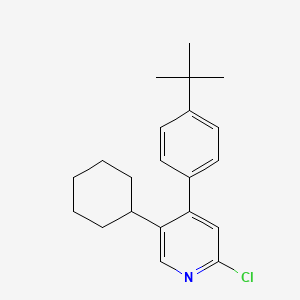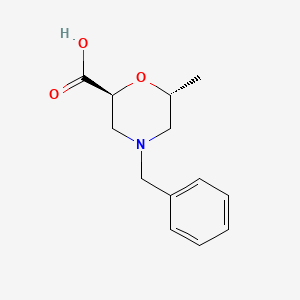
(2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid is a chiral morpholine derivative with significant potential in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which imparts specific properties and reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methyl glyoxylate.
Formation of the Morpholine Ring: The key step involves the cyclization of benzylamine with methyl glyoxylate under acidic or basic conditions to form the morpholine ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with chiral acids or chromatography, to obtain the desired (2S,6R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Benzyl ketone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl-substituted morpholine derivatives.
Applications De Recherche Scientifique
(2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,6R)-4-Benzylmorpholine-2-carboxylic acid: Lacks the methyl group, resulting in different reactivity and properties.
(2S,6R)-4-Methylmorpholine-2-carboxylic acid: Lacks the benzyl group, affecting its binding and activity.
Uniqueness
(2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
(2S,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-10-7-14(9-12(17-10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12+/m1/s1 |
Clé InChI |
ZLRZZFSVXLJZFW-PWSUYJOCSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@H](O1)C(=O)O)CC2=CC=CC=C2 |
SMILES canonique |
CC1CN(CC(O1)C(=O)O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


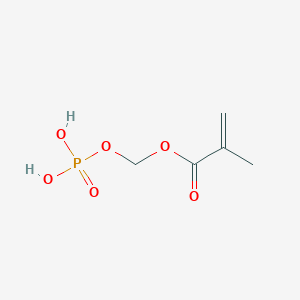
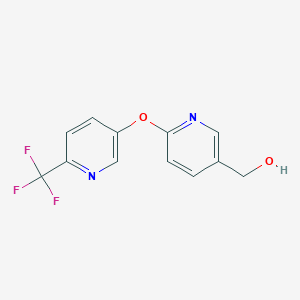
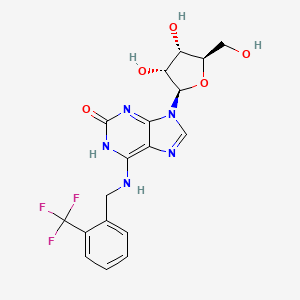
![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)
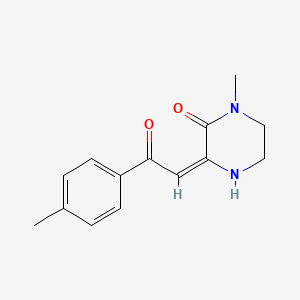

![N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide](/img/structure/B15216371.png)

![3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15216383.png)

